

In-Depth Technical Guide: 3-(4-Formylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Formylphenyl)picolinic acid

Cat. No.: B567804

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CAS Number: 1261972-92-2

This technical guide provides a comprehensive overview of **3-(4-Formylphenyl)picolinic acid**, a biaryl compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and safety information, presented in a format tailored for laboratory professionals.

Chemical and Physical Properties

3-(4-Formylphenyl)picolinic acid is a molecule combining a picolinic acid moiety with a formyl-substituted phenyl ring. This structure offers multiple points for chemical modification, making it a versatile building block in organic synthesis.^{[1][2]} While comprehensive experimental data on its physical properties are not widely published, its fundamental characteristics are summarized below.

Property	Value	Source
CAS Number	1261972-92-2	[1][2]
Molecular Formula	C ₁₃ H ₉ NO ₃	[1][2]
Molecular Weight	227.22 g/mol	[2]

Note: Specific experimental values for properties such as melting point, boiling point, and solubility are not readily available in published literature.

Synthesis and Experimental Protocols

The synthesis of **3-(4-Formylphenyl)picolinic acid** can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it an ideal approach for constructing the biaryl scaffold of the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of a halogenated picolinic acid derivative with 4-formylphenylboronic acid.

Reactants:

- 3-Bromopicolinic acid or its ester derivative
- 4-Formylphenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent (e.g., a mixture of toluene and water, or dioxane)

General Experimental Protocol:

- **Reaction Setup:** To a reaction vessel, add the 3-halopicolinic acid derivative, 4-formylphenylboronic acid, a suitable base, and the solvent.
- **Degassing:** The mixture should be thoroughly degassed by bubbling with an inert gas, such as argon or nitrogen, for a period of 15-30 minutes to remove any dissolved oxygen which can deactivate the palladium catalyst.
- **Catalyst Addition:** Add the palladium catalyst to the reaction mixture under the inert atmosphere.
- **Reaction Conditions:** Heat the mixture to reflux (typically between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique, such as thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. If an ester was used, the initial work-up would involve extraction with an organic solvent. Subsequent hydrolysis of the ester group, typically using a base like sodium hydroxide followed by acidification, will yield the desired carboxylic acid.
- **Purification:** The crude product can be purified by techniques such as recrystallization or column chromatography to obtain pure **3-(4-Formylphenyl)picolinic acid**.

General workflow for the synthesis of 3-(4-Formylphenyl)picolinic acid.

Analytical Characterization

While specific spectra for **3-(4-Formylphenyl)picolinic acid** are not publicly available, the expected analytical data would include:

- **¹H NMR:** Signals corresponding to the protons on both the pyridine and phenyl rings, as well as the aldehyde and carboxylic acid protons.
- **¹³C NMR:** Resonances for all carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid.
- **IR Spectroscopy:** Characteristic absorption bands for the C=O stretching of the aldehyde and carboxylic acid, as well as C-H and C=C/C=N stretching of the aromatic rings.
- **Mass Spectrometry:** A molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

Specific safety data for **3-(4-Formylphenyl)picolinic acid** is not available. However, based on the safety data sheets of structurally related compounds such as picolinic acid and 3-(4-Formylphenyl)propionic acid, the following precautions should be taken:

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.^{[3][4]}

- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only in a well-ventilated area.[3] Wash hands and any exposed skin thoroughly after handling.[3]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

In case of exposure, follow standard first-aid measures:

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
- Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[3]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Biological Activity

There is currently no published research detailing the specific biological activity or signaling pathways associated with **3-(4-Formylphenyl)picolinic acid**. However, picolinic acid and its derivatives are known to exhibit a range of biological effects, including acting as chelating agents for various metal ions. The unique substitution pattern of this compound makes it a candidate for screening in various biological assays to explore its potential therapeutic applications.

Biological Activity Status

No specific biological activity or signaling pathway data is currently available for 3-(4-Formylphenyl)picolinic acid.

Potential Areas of Investigation

Screening for:

- Anticancer activity
- Antimicrobial properties
- Enzyme inhibition
- Metal chelation effects

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Current status of biological activity information.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(4-Formylphenyl)picolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567804#3-4-formylphenyl-picolinic-acid-cas-number-and-properties]

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